BenchChemオンラインストアへようこそ!

2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Lipophilicity Drug-likeness Imidazole SAR

2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1234870-68-8) is a fully synthetic, tri-substituted imidazole derivative bearing a 2-methylthio donor, a 5-(3-nitrophenyl) acceptor, and a 1-(p-tolyl) lipophilic anchor. With a molecular formula of C₁₇H₁₅N₃O₂S and a molecular weight of 325.39 g mol⁻¹, the compound is supplied at ≥95% purity for research use only.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 1234870-68-8
Cat. No. B2384238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
CAS1234870-68-8
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)19-16(11-18-17(19)23-2)13-4-3-5-15(10-13)20(21)22/h3-11H,1-2H3
InChIKeyFSHYKYZMDHNEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1234870-68-8): Core Identity for Tri-Substituted Imidazole Procurement


2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1234870-68-8) is a fully synthetic, tri-substituted imidazole derivative bearing a 2-methylthio donor, a 5-(3-nitrophenyl) acceptor, and a 1-(p-tolyl) lipophilic anchor. With a molecular formula of C₁₇H₁₅N₃O₂S and a molecular weight of 325.39 g mol⁻¹, the compound is supplied at ≥95% purity for research use only . Its substitution pattern places it within the privileged 2-thioimidazole scaffold, a class extensively explored for cytokine-release inhibition and kinase modulation [1]. Unlike generic nitroimidazole antifungals or antibacterials, this compound's precise 1,2,5-regiochemistry and the electron-deficient 3-nitrophenyl substituent define a distinct chemical space for structure–activity relationship (SAR) interrogation and targeted library design.

Why 2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole Cannot Be Swapped with Generic Imidazole Analogs


In-class substitution is precluded by the compound's unique 1,2,5-regioisomeric arrangement. Moving the nitrophenyl group from C5 to C4 generates the regioisomer 2-(methylthio)-4-(3-nitrophenyl)-1H-imidazole (MW 235.26 g mol⁻¹), which lacks the N1-p-tolyl substituent entirely and presents a different hydrogen-bonding topology . Replacing the N1-p-tolyl group with a phenyl (CAS 1235333-11-5, MW 311.36 g mol⁻¹) or a 4-chlorophenyl (CAS 1226427-11-7, MW 345.8 g mol⁻¹) alters both lipophilicity and electronic character at the imidazole N1, directly impacting target binding and physicochemical properties . Even 5-(3-nitrophenyl)-1H-imidazole (CAS 40511-41-9, MW 189.17 g mol⁻¹), the unsubstituted parent, lacks the 2-methylthio and N1-aryl groups that confer the full pharmacophoric profile. These structural differences are non-trivial: in 2-thioimidazole SAR, the nature of the N1-aryl and C2-thioether substituents governs both potency and selectivity across kinase and cytokine targets [1]. Therefore, procurement of the exact tri-substituted architecture is mandatory for reproducible SAR studies.

Quantitative Differentiation Evidence for 2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole Versus Closest Analogs


N1-p-Tolyl vs. N1-Phenyl vs. N1-(4-Chlorophenyl): Computed Lipophilicity and Electronic Divergence

The N1-p-tolyl substituent confers a distinct lipophilicity–electronic balance relative to N1-phenyl and N1-(4-chlorophenyl) analogs. In silico prediction (SwissADME) estimates a consensus Log Pₒ/w of approximately 4.0 for the target compound, compared to ~3.5 for the N1-phenyl analog and ~4.3 for the N1-(4-chlorophenyl) analog. The p-tolyl group also donates electron density via inductive and hyperconjugative effects, subtly modulating the imidazole ring's basicity and coordination capacity. These differences translate to divergent membrane permeability and target binding profiles [1].

Lipophilicity Drug-likeness Imidazole SAR

Regioisomeric Purity: C5-(3-Nitrophenyl) Versus C4-(3-Nitrophenyl) Imidazole Isomers

The target compound is defined by a 1,2,5-trisubstitution pattern, whereas the commercially available 2-(methylthio)-4-(3-nitrophenyl)-1H-imidazole (MW 235.26 g mol⁻¹) possesses a 2,4-disubstitution pattern lacking the N1-aryl group entirely . The C5 vs. C4 nitrophenyl placement generates topologically distinct molecular shapes with divergent hydrogen-bond acceptor/donor geometries: the C5 isomer presents the nitro group in a different spatial orientation relative to the imidazole N3 and C2-methylthio moieties. This regioisomerism is critical for target engagement, as imidazole N3 position and substituent vectors define binding pocket complementarity in kinase ATP sites [1].

Regioisomerism Molecular topology Binding pose diversity

Computed Drug-Likeness and Physicochemical Differentiation from Unsubstituted Parent

Compared to 5-(3-nitrophenyl)-1H-imidazole (CAS 40511-41-9, MW 189.17 g mol⁻¹), the target compound exhibits substantially enhanced drug-likeness metrics as computed by SwissADME. The target compound has a computed consensus Log Pₒ/w of ~4.0 and a topological polar surface area (TPSA) of ~67 Ų, placing it within acceptable drug-like space (TPSA < 140 Ų). In contrast, the unsubstituted parent has a Log Pₒ/w of ~1.6 and TPSA of ~54 Ų, reflecting lower lipophilicity and fewer rotatable bonds. The presence of the N1-p-tolyl and C2-methylthio groups increases molecular complexity (fraction Csp³, number of rotatable bonds) while maintaining compliance with Lipinski's Rule of Five [1].

Drug-likeness Physicochemical properties Lead optimization

2-Thioimidazole Scaffold Privilege: p38α MAP Kinase Inhibition Class-Level Evidence

The 2-thioimidazole scaffold has been validated as a privileged chemotype for p38α MAP kinase inhibition. Laufer and Koch (2008) demonstrated that 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-substituted imidazoles achieve potent p38α inhibition, with SAR showing that the 2-thioether substituent is a critical determinant of activity [1]. In related 2-thio-substituted imidazole patent literature, compounds bearing 2-methylthio groups in combination with N1-aryl and C5-aryl substituents are explicitly claimed as immunomodulating and cytokine-release-inhibiting agents [2]. While direct IC₅₀ data for the target compound against p38α or other kinases are currently absent from the peer-reviewed literature, the class-level SAR establishes that the 2-methylthio group is not a silent substituent but an essential pharmacophoric element for target engagement.

Kinase inhibition p38 MAP kinase 2-thioimidazole SAR

Synthetic Tractability and Scaffold Versatility: 2-Methylthio as a Synthetic Handle

The 2-methylthio group serves as a versatile synthetic handle that can be selectively oxidized to the corresponding sulfoxide or sulfone, or displaced by nucleophiles to introduce alternative substituents. This is in contrast to 2-unsubstituted or 2-alkyl-substituted imidazoles, which lack this post-functionalization capacity. In the synthesis of 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles, the methylthio group is installed via S-methylation of imidazole-2-thiones and can be subsequently transformed to generate diverse compound libraries [1]. The target compound's 2-methylthio group thus enables late-stage diversification without altering the C5-nitrophenyl or N1-p-tolyl vectors, a feature not available in 2-H or 2-alkyl imidazole analogs.

Synthetic chemistry Scaffold diversification Combinatorial library design

High-Value Application Scenarios for 2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole Based on Differentiated Evidence


p38α MAP Kinase and Cytokine-Release Inhibitor SAR Probe

The target compound's 2-thioimidazole scaffold maps directly onto the pharmacophore for p38α MAP kinase inhibition as established by Laufer and Koch [1]. Its N1-p-tolyl and C5-(3-nitrophenyl) substitution pattern represents a distinct SAR point between N1-phenyl and N1-(4-chlorophenyl) analogs, enabling systematic exploration of N1-aryl electronic and steric effects on kinase potency and selectivity. The 2-methylthio group can be further diversified via oxidation (to sulfoxide/sulfone) or displacement to probe the C2 binding pocket. This compound is ideally suited as a core scaffold for medicinal chemistry teams developing novel anti-inflammatory agents targeting the p38–cytokine axis.

Regioisomer-Controlled Imidazole Library Synthesis

The unambiguous 1,2,5-trisubstitution pattern eliminates the regioisomeric ambiguity common to imidazole chemistry, where C4/C5 tautomerism can confound SAR interpretation [1]. By procuring the target compound rather than attempting to synthesize it from 5-(3-nitrophenyl)-1H-imidazole (CAS 40511-41-9), researchers avoid the challenges of regioselective N1-arylation and gain a homogeneous starting material for focused library generation. The 2-methylthio synthetic handle enables post-functionalization to generate 10–50 analogs from a single batch [2].

Computational Chemistry and Molecular Docking Reference Ligand

With a computed consensus Log Pₒ/w of ~4.0, TPSA of ~67 Ų, and a well-defined 3D conformation governed by the 1,2,5-substitution pattern, the target compound serves as a high-quality reference ligand for docking studies into kinase ATP-binding sites or cytokine targets [1]. Its intermediate lipophilicity (between the phenyl and 4-chlorophenyl analogs) and the electron-donating p-tolyl group provide a unique electronic profile for validating computational predictions of binding affinity and pose.

Analytical Reference Standard for Imidazole Regioisomer Identification

The distinct molecular weight (325.39 g mol⁻¹), retention time, and fragmentation pattern of this 1,2,5-trisubstituted imidazole differentiate it from the 2,4-disubstituted regioisomer (MW 235.26 g mol⁻¹) and other close analogs [1]. This makes the compound a valuable reference standard for HPLC, LC–MS, and NMR-based quality control workflows in laboratories that synthesize or procure imidazole libraries, ensuring that the correct regioisomer is being used in biological assays.

Quote Request

Request a Quote for 2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.